molecular formula C9H10INO B14508383 N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide CAS No. 62899-31-4

N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide

Cat. No.: B14508383
CAS No.: 62899-31-4
M. Wt: 275.09 g/mol
InChI Key: FKGOWBBGYOWLTA-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide is an organic compound characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexa-2,4-dienamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodoprop-2-yn-1-amine and hexa-2,4-dienoic acid.

    Coupling Reaction: The 3-iodoprop-2-yn-1-amine is reacted with hexa-2,4-dienoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.

    Automated Processes: Utilizing automated reactors and purification systems to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under mild conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include epoxides, ketones, and carboxylic acids.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal and antimicrobial properties.

    3-Iodo-2-propynyl N-butylcarbamate: Used as a preservative in various industries.

    Iodopropynyl butylcarbamate: Commonly used in paints, coatings, and personal care products.

Uniqueness

N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a compound of significant interest.

Properties

CAS No.

62899-31-4

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)hexa-2,4-dienamide

InChI

InChI=1S/C9H10INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6H,8H2,1H3,(H,11,12)

InChI Key

FKGOWBBGYOWLTA-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)NCC#CI

Origin of Product

United States

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